Tris(1-pyrrolidinyl)phosphine

Catalog No.
S2756110
CAS No.
5666-12-6
M.F
C12H24N3P
M. Wt
241.319
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(1-pyrrolidinyl)phosphine

CAS Number

5666-12-6

Product Name

Tris(1-pyrrolidinyl)phosphine

IUPAC Name

tripyrrolidin-1-ylphosphane

Molecular Formula

C12H24N3P

Molecular Weight

241.319

InChI

InChI=1S/C12H24N3P/c1-2-8-13(7-1)16(14-9-3-4-10-14)15-11-5-6-12-15/h1-12H2

InChI Key

PXFLCAQHOZXYED-UHFFFAOYSA-N

SMILES

C1CCN(C1)P(N2CCCC2)N3CCCC3

Solubility

not available

Origin and Significance:

Tris(1-pyrrolidinyl)phosphine is a synthetic compound not found naturally. Its significance lies in its ability to act as a phosphitylation reagent, a crucial step in the synthesis of oligonucleotides, which are short segments of DNA or RNA []. These oligonucleotides play a vital role in various research areas, including gene therapy, diagnostics, and antisense therapy [].


Molecular Structure Analysis

Tris(1-pyrrolidinyl)phosphine possesses a central phosphorus atom bonded to three pyrrolidine rings (cyclic amines with four members) through nitrogen atoms. The structure can be represented as P(N(C4H8))3.

Key Features:

  • Tetrahedral structure around the central phosphorus atom due to sp3 hybridization [].
  • Three pyrrolidine rings attached to the phosphorus atom contribute electron-donating properties, making it a nucleophile [].

Chemical Reactions Analysis

Synthesis:

The specific synthesis of Tris(1-pyrrolidinyl)phosphine is not widely reported in scientific literature. However, similar phosphine compounds are typically synthesized through reactions between phosphorus halides (e.g., PCl3) and secondary amines (e.g., pyrrolidine) [].

A generalized reaction for this type of synthesis is:

PCl3 + 3 pyrrolidine → P(N(pyrrolidine))3 + 3 HCl

Reactions in Oligonucleotide Synthesis:

Tris(1-pyrrolidinyl)phosphine plays a crucial role in the phosphitylation step of oligonucleotide synthesis. It reacts with a nucleoside phosphoramidite to form a phosphite intermediate. This intermediate subsequently couples with another nucleoside to form the phosphodiester linkage, the backbone of the oligonucleotide [].

Decomposition:


Physical And Chemical Properties Analysis

  • CAS Number: 5666-12-6 []
  • Molecular Formula: C12H24N3P []
  • Molecular Weight: 241.31 g/mol []
  • Melting Point: 104 °C (lit.) []
  • Boiling Point: 80-90 °C/10 mmHg (lit.) []
  • Density: 1.041 g/mL at 25 °C (lit.) []
  • Solubility: Soluble in organic solvents like dichloromethane and THF []
  • Stability: Air and moisture sensitive []

Tris(1-pyrrolidinyl)phosphine functions as a nucleophile in the phosphitylation step of oligonucleotide synthesis. It reacts with the electrophilic phosphorus center of a nucleoside phosphoramidite, displacing a leaving group and forming a phosphite intermediate. This intermediate then reacts with another nucleoside to form the phosphodiester linkage, the sugar-phosphate backbone of the oligonucleotide [].

Ligand in Transition Metal Catalysis

Tris(1-pyrrolidinyl)phosphine is a versatile ligand used in various transition metal-catalyzed reactions. Its strong electron-donating properties and steric bulk make it suitable for stabilizing low-oxidation state metal complexes. Some prominent examples include:

  • Buchwald-Hartwig Cross-Coupling: This reaction forms carbon-carbon bonds between two sp2-hybridized carbon atoms. Tris(1-pyrrolidinyl)phosphine is a common ligand for palladium catalysts used in this reaction .
  • Suzuki-Miyaura Coupling: This reaction also forms carbon-carbon bonds, but between an organoboron compound and an organic halide. Tris(1-pyrrolidinyl)phosphine can be used as a ligand for palladium catalysts in this reaction as well .
  • Other Coupling Reactions: Tris(1-pyrrolidinyl)phosphine can also be employed as a ligand in other coupling reactions like Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling .

Phosphitylation Reagent in Oligonucleotide Synthesis

Tris(1-pyrrolidinyl)phosphine serves as a phosphitylation reagent in the synthesis of oligonucleotides, which are short chains of nucleotides that form the building blocks of DNA and RNA. During oligonucleotide synthesis, this compound helps introduce a phosphate group (PO3) onto the sugar moiety of the nucleotides, linking them together to form the desired oligonucleotide sequence .

XLogP3

2.1

Dates

Modify: 2023-08-16

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